
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a bromomethyl group attached to the phenanthrene ring and two dibutylamine groups. Phenanthrene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine typically involves the bromomethylation of a phenanthrene derivative followed by the introduction of dibutylamine groups. One common method includes the bromination of phenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenanthrene is then subjected to a nucleophilic substitution reaction with dibutylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and nucleophilic substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenanthrene oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield phenanthrene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted phenanthrene derivatives, while oxidation can produce phenanthrene oxides.
Applications De Recherche Scientifique
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The dibutylamine groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(Chloromethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Hydroxymethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Methoxymethyl)-N,N-dibutylphenanthren-2-amine
Uniqueness
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro-, hydroxy-, and methoxy-substituted counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the dibutylamine groups enhance the compound’s solubility and potential biological activity.
Propriétés
Numéro CAS |
591253-53-1 |
|---|---|
Formule moléculaire |
C23H28BrN |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
8-(bromomethyl)-N,N-dibutylphenanthren-2-amine |
InChI |
InChI=1S/C23H28BrN/c1-3-5-14-25(15-6-4-2)20-11-13-21-18(16-20)10-12-22-19(17-24)8-7-9-23(21)22/h7-13,16H,3-6,14-15,17H2,1-2H3 |
Clé InChI |
RVQZRINUQNABGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


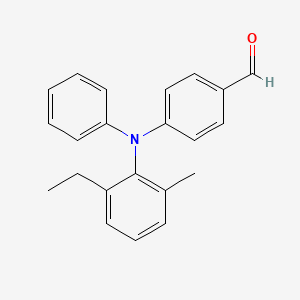
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
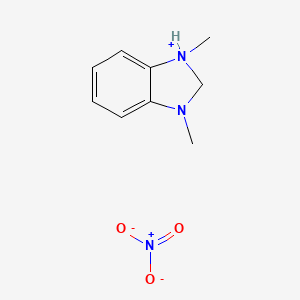
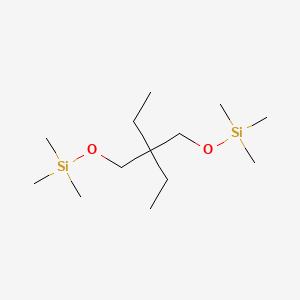
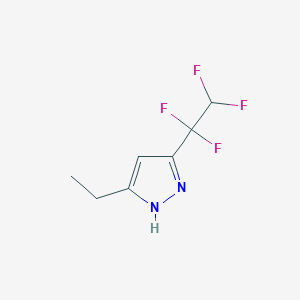
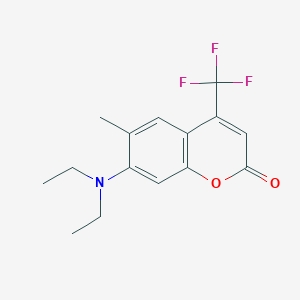
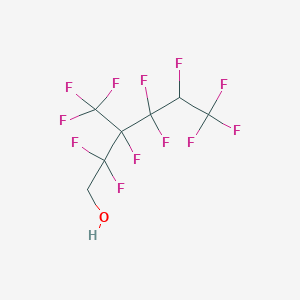
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
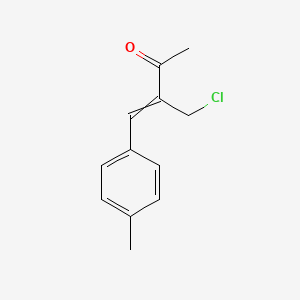
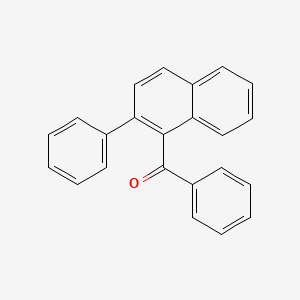
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

